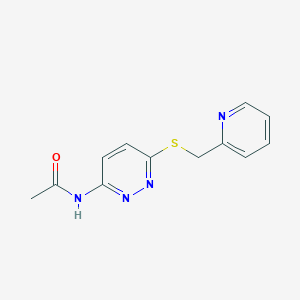
2,2-Dimethylpyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO It is a derivative of pyrrolidine, featuring a carbonyl chloride functional group attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,2-dimethylpyrrolidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
2,2-Dimethylpyrrolidine+Phosgene→2,2-Dimethylpyrrolidine-1-carbonyl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to manage the hazardous nature of phosgene. The use of such reactors allows for better control over reaction conditions, including temperature and pressure, thereby enhancing safety and efficiency.
化学反応の分析
Types of Reactions: 2,2-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at ambient temperature.
Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from reduction reactions.
科学的研究の応用
2,2-Dimethylpyrrolidine-1-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the 2,2-dimethylpyrrolidine moiety into target molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
類似化合物との比較
2,2-Dimethylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,2-Dimethylpyrrolidine-1-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
特性
IUPAC Name |
2,2-dimethylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWCGSZACCSMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)

![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2795807.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)

![2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2795814.png)


![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2795821.png)

![Methyl (E)-4-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2795826.png)
